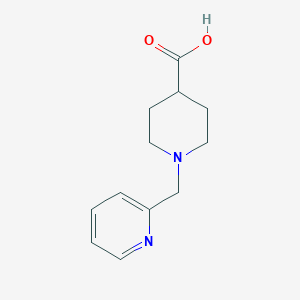![molecular formula C8H10O3 B065638 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one CAS No. 184007-11-2](/img/structure/B65638.png)
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one is a synthetic organic compound that belongs to the family of spiroketals. It has been studied for its potential applications in various fields, including medicinal chemistry and material science. 4]nonane-2-one.
Wirkmechanismus
The mechanism of action of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have reported that 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one exhibits cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one is its potential as a building block for the synthesis of novel materials with unique properties. It can also be used as a tool compound in medicinal chemistry studies to investigate the mechanism of action of enzymes involved in cell growth and proliferation. However, one of the limitations is its moderate yield in the synthesis method, which can affect the efficiency of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of the product. Another direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, the use of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one as a building block for the synthesis of novel materials with unique properties can also be explored in the future.
Synthesemethoden
The synthesis of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with paraformaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the spiroketal product. The yield of the synthesis method is reported to be moderate, and the purity of the product can be improved by further purification methods.
Wissenschaftliche Forschungsanwendungen
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one has been studied for its potential applications in medicinal chemistry and material science. In medicinal chemistry, it has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. In material science, it has been explored as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
184007-11-2 |
|---|---|
Produktname |
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
4-methylidene-1,3-dioxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H10O3/c1-6-8(4-2-3-5-8)11-7(9)10-6/h1-5H2 |
InChI-Schlüssel |
VGZXOYFTJRHFID-UHFFFAOYSA-N |
SMILES |
C=C1C2(CCCC2)OC(=O)O1 |
Kanonische SMILES |
C=C1C2(CCCC2)OC(=O)O1 |
Synonyme |
1,3-Dioxaspiro[4.4]nonan-2-one, 4-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
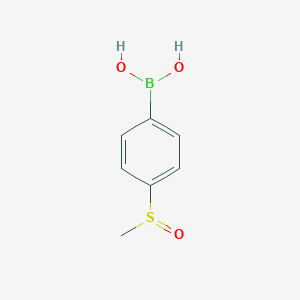
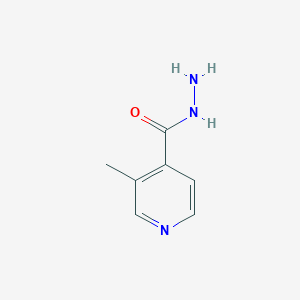
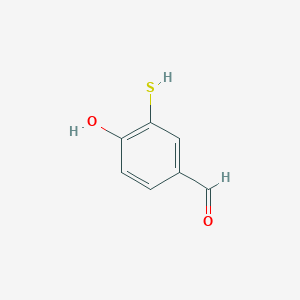
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
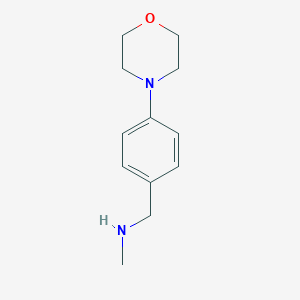
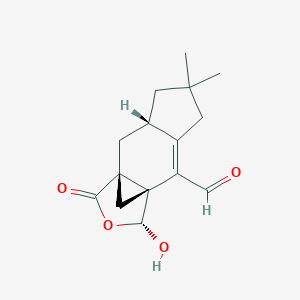
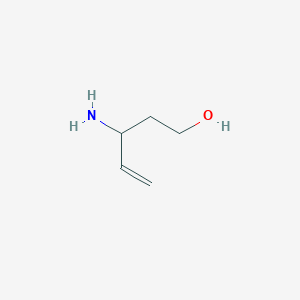
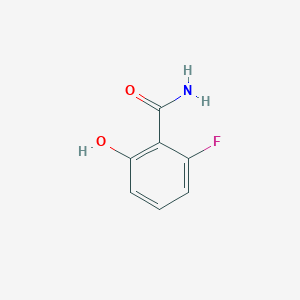

![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
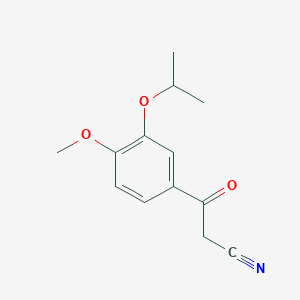
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
